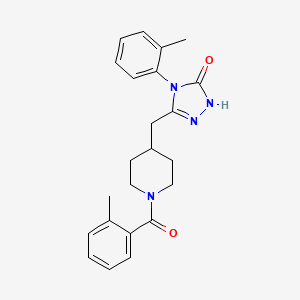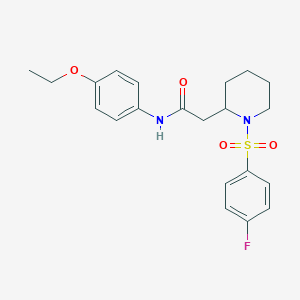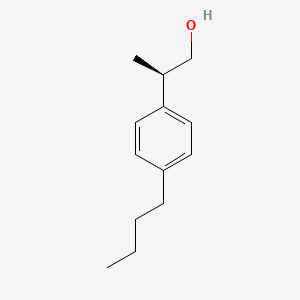
(2R)-2-(4-Butylphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(4-Butylphenyl)propan-1-ol, also known as β-hydroxy-4-butylphenylpropanol, is a chiral alcohol that has been extensively studied for its potential therapeutic applications. This compound is synthesized through a series of chemical reactions and has been found to possess various biochemical and physiological effects.
作用机制
The mechanism of action of (2R)-2-(4-Butylphenyl)propan-1-ol is not fully understood. However, studies have suggested that it exerts its effects through multiple pathways. It inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. It also activates the Nrf2 pathway, which regulates the expression of antioxidant enzymes. In addition, it regulates the expression of genes involved in cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. Some of these effects include:
1. Anti-inflammatory effect: this compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
2. Antioxidant effect: this compound scavenges free radicals and protects cells from oxidative stress.
3. Anti-cancer effect: this compound inhibits the growth and proliferation of cancer cells and induces apoptosis.
实验室实验的优点和局限性
The advantages of using (2R)-2-(4-Butylphenyl)propan-1-ol in lab experiments include:
1. It is a chiral alcohol, which allows for the study of enantioselective effects.
2. It has been extensively studied, and its properties and effects are well-known.
The limitations of using this compound in lab experiments include:
1. It is a synthetic compound, which may limit its relevance to natural systems.
2. Its mechanism of action is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of (2R)-2-(4-Butylphenyl)propan-1-ol. Some of these directions include:
1. Further elucidation of its mechanism of action.
2. Development of new drugs based on its properties and effects.
3. Study of its effects in vivo and in clinical trials.
4. Study of its potential use in combination with other drugs.
Conclusion:
This compound is a chiral alcohol that has been extensively studied for its potential therapeutic applications. It possesses various biochemical and physiological effects, making it a promising candidate for the development of new drugs. Its mechanism of action is not fully understood, but studies have suggested that it exerts its effects through multiple pathways. There are several future directions for the study of this compound, including further elucidation of its mechanism of action, development of new drugs based on its properties and effects, and study of its effects in vivo and in clinical trials.
合成方法
The synthesis of (2R)-2-(4-Butylphenyl)propan-1-ol involves several steps. The first step is the condensation of 4-butylbenzaldehyde with acetone in the presence of a base catalyst to form 4-butyl-3-phenyl-2-butanone. The second step involves the reduction of 4-butyl-3-phenyl-2-butanone using sodium borohydride to form this compound. The final product is obtained after purification through recrystallization.
科学研究应用
(2R)-2-(4-Butylphenyl)propan-1-ol has been extensively studied for its potential therapeutic applications. It has been found to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs. Some of the research applications of this compound include:
1. Anti-inflammatory agent: this compound has been found to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
2. Antioxidant agent: this compound has been found to possess antioxidant properties. It scavenges free radicals and protects cells from oxidative stress.
3. Anti-cancer agent: this compound has been found to possess anti-cancer properties. It inhibits the growth and proliferation of cancer cells and induces apoptosis.
属性
IUPAC Name |
(2R)-2-(4-butylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-3-4-5-12-6-8-13(9-7-12)11(2)10-14/h6-9,11,14H,3-5,10H2,1-2H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIIPNUBYOFHTI-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)[C@@H](C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
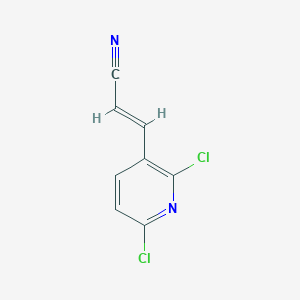
![N-[4-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2679867.png)
![3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2679871.png)
![6-Cyano-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2679872.png)
![2-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2679875.png)
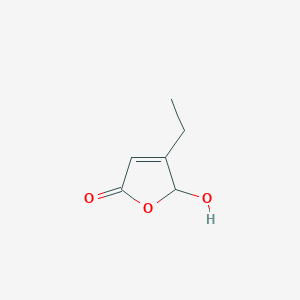
![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-3-(2-methoxy-phenyl)-3H-quinazolin-4-one](/img/structure/B2679878.png)
![7-[(2-chlorophenyl)methyl]-3,9-dimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2679879.png)
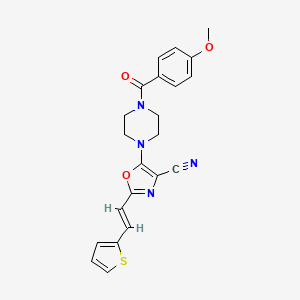

![N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide](/img/structure/B2679884.png)

